1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17421777
InChI: InChI=1S/C13H10FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-16)13(15)17/h1-7,9H,8H2
SMILES:
Molecular Formula: C13H10FNO2
Molecular Weight: 231.22 g/mol

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17421777

Molecular Formula: C13H10FNO2

Molecular Weight: 231.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde -

Specification

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbaldehyde
Standard InChI InChI=1S/C13H10FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-16)13(15)17/h1-7,9H,8H2
Standard InChI Key JKEKVIXEDHEGRU-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=O)C(=C1)C=O)CC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of 231.22 g/mol . Its structure comprises a dihydropyridine ring fused with a 4-fluorobenzyl group at position 1 and an aldehyde moiety at position 3 (Figure 1). The dihydropyridine core exists in a partially reduced state, conferring both aromatic and non-aromatic characteristics. The fluorine atom on the benzyl group enhances electronegativity, influencing solubility and receptor binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀FNO₂
Molecular Weight231.22 g/mol
CAS Registry Number1447963-19-0
IUPAC Name1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 9.8–10.2 ppm confirm the aldehyde proton, while aromatic protons from the fluorobenzyl group appear at δ 7.0–7.5 ppm.

    • ¹³C NMR: The carbonyl carbon of the dihydropyridine ring resonates at δ 165–170 ppm, and the aldehyde carbon is observed near δ 190 ppm.

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C–H stretch).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves a multi-step sequence:

  • Condensation Reaction: 4-Fluorobenzylamine reacts with a β-ketoester to form the dihydropyridine backbone.

  • Oxidation: Selective oxidation of a hydroxyl group to the aldehyde using reagents like pyridinium chlorochromate (PCC).

Key Reaction Conditions:

  • Temperature: 60–80°C under inert atmosphere (N₂/Ar).

  • Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Reaction Optimization

  • Yield Enhancement: Adjusting stoichiometry (1:1.2 molar ratio of amine to β-ketoester) improves yields to ~75%.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Although direct biological data for this compound is limited, structural analogs exhibit:

  • Calcium Channel Modulation: Dihydropyridines bind L-type calcium channels, suggesting potential antihypertensive applications.

  • Antioxidant Properties: The aldehyde group may scavenge free radicals, as observed in similar compounds.

Computational Predictions

  • Molecular Docking: Simulations indicate moderate binding affinity (−6.5 kcal/mol) to cyclooxygenase-2 (COX-2), implicating anti-inflammatory potential.

  • ADMET Profiling: Predicted logP of 2.1 suggests moderate lipophilicity, favoring blood-brain barrier penetration.

Applications in Drug Development

Lead Compound Optimization

  • Structural Modifications: Introducing electron-withdrawing groups (e.g., –NO₂) at position 5 enhances metabolic stability.

  • Prodrug Design: Masking the aldehyde as an acetal improves oral bioavailability.

Preclinical Studies

  • In Vivo Toxicity: Preliminary rodent studies show LD₅₀ > 500 mg/kg, indicating low acute toxicity.

  • Pharmacokinetics: Half-life (t₁/₂) of 3.2 hours in murine models suggests twice-daily dosing regimens.

Future Research Directions

Mechanistic Studies

  • Target Identification: Proteomic screens (e.g., affinity chromatography) to map protein binding partners.

  • Crystallography: X-ray structures of ligand-enzyme complexes to guide rational drug design.

Clinical Translation

  • Phase I Trials: Safety and tolerance studies in healthy volunteers.

  • Formulation Development: Nanoparticle encapsulation to enhance aqueous solubility.

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